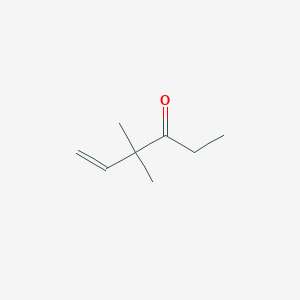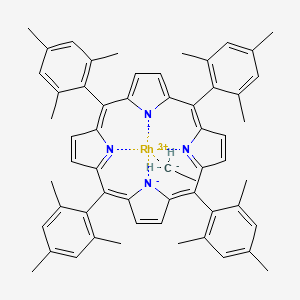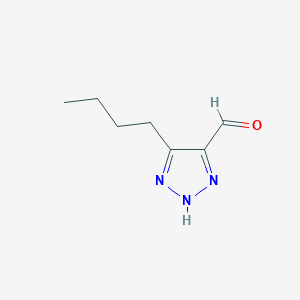
tert-Butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a quinazoline ring substituted with a bromine atom at the 8th position and a piperazine ring bonded to a tert-butyl carboxylate group
Preparation Methods
The synthesis of tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 8-bromoquinazoline and tert-butyl piperazine-1-carboxylate.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a base like triethylamine.
Synthetic Route: The 8-bromoquinazoline is reacted with tert-butyl piperazine-1-carboxylate under reflux conditions to form the desired product.
Purification: The crude product is purified using techniques like column chromatography to obtain pure this compound.
Chemical Reactions Analysis
Tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the quinazoline ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different quinazoline derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential drug candidates, particularly those targeting kinases and other enzymes.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a tool compound in chemical biology research to investigate the structure-activity relationships of quinazoline derivatives.
Industrial Applications: The compound is used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.
Mechanism of Action
The mechanism of action of tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as kinases and other enzymes. The quinazoline ring can bind to the active site of these enzymes, inhibiting their activity and modulating various cellular pathways. The bromine atom and the piperazine ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy-oxoethyl group instead of the quinazoline ring.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound contains a hydrazino-oxoethyl group.
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: This compound has a hydroxypyridinyl group.
The uniqueness of this compound lies in its quinazoline ring structure, which imparts specific biological activities and chemical properties that are distinct from other piperazine derivatives .
Properties
Molecular Formula |
C17H21BrN4O2 |
|---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
tert-butyl 4-(8-bromoquinazolin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21BrN4O2/c1-17(2,3)24-16(23)22-9-7-21(8-10-22)15-19-11-12-5-4-6-13(18)14(12)20-15/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
RLIAUWSUKRHEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





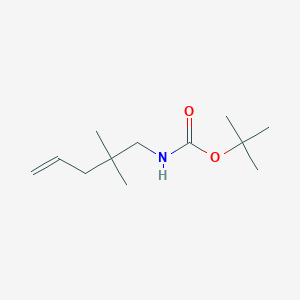
![1-(Isoxazolo[5,4-b]pyridin-3-yl)ethanone](/img/structure/B13103897.png)
![4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B13103907.png)

![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)
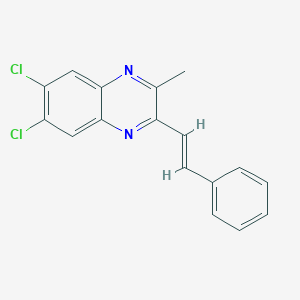
![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)
